molecular formula C13H15N5OS B3018344 N-methyl-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide CAS No. 921514-70-7

N-methyl-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide

Cat. No. B3018344
CAS RN: 921514-70-7
M. Wt: 289.36
InChI Key: MQTUBHUZSONGCI-UHFFFAOYSA-N
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Description

The compound N-methyl-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide is a derivative of thiazole and imidazole, which are heterocyclic compounds known for their presence in various biologically active molecules. Although the specific compound is not directly mentioned in the provided papers, the papers discuss related thiazole and imidazole derivatives and their synthesis, which can provide insights into the potential properties and synthesis of the compound .

Synthesis Analysis

The synthesis of related thiazole derivatives involves the reaction of 2-chloro-N-(5-methyl-4-phenylthiazol-2-yl)acetamide with mercapto derivatives, as described in the first paper . This suggests that a similar approach could be used for synthesizing N-methyl-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide, possibly involving a chloroacetamide precursor and a mercapto derivative of the imidazo[2,1-c][1,2,4]triazole.

Molecular Structure Analysis

The molecular structure of thiazole and imidazole derivatives is typically elucidated using 1H-NMR, 13C-NMR, and LC-MS/MS spectral data, along with elemental analyses . These techniques would likely be applicable in determining the structure of N-methyl-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide, ensuring the correct synthesis and identification of the compound.

Chemical Reactions Analysis

The second paper discusses the formation of amide bonds between fragments containing unmasked imidazole-ring systems . This is relevant to the compound as it suggests that the synthesis of such compounds can be challenging due to the reactivity of the imidazole ring. However, the paper also presents a solution by using an N,N'-dicyclohexylcarbodiimide-activated and N-hydroxybenzotriazole-moderated coupling procedure, which could be applicable in the synthesis of N-methyl-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide .

Physical and Chemical Properties Analysis

While the papers do not directly discuss the physical and chemical properties of N-methyl-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide, they do provide information on the anticancer activity of similar compounds. For instance, certain thiazole derivatives exhibit selective cytotoxicity against human lung adenocarcinoma cells . This suggests that the compound may also possess interesting biological activities, which could be explored in further studies.

Scientific Research Applications

Anticancer Potential

N-methyl-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide and its derivatives have been investigated for their potential as anticancer agents. Studies have shown that certain derivatives exhibit selective cytotoxicity against specific cancer cell lines, such as lung adenocarcinoma cells, while demonstrating minimal toxicity to non-cancerous cell lines (Evren et al., 2019). Additionally, the apoptotic effects of these compounds have been compared to standard treatments like cisplatin, suggesting their role in inducing cancer cell death.

Antimicrobial Activities

The compound and its related structures have been synthesized and evaluated for their antimicrobial properties. Certain derivatives have shown significant potency against microbial organisms, including antifungal activity against strains like Candida albicans (Altındağ et al., 2017). These findings indicate a potential application in treating drug-resistant fungal infections.

Inhibition of Enzymes in Bacteria

Some derivatives of N-methyl-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide have been designed and tested for their ability to inhibit key enzymes in bacteria. Studies have shown that these compounds possess appreciable antibacterial activity, offering a novel approach to targeting resistant bacterial strains such as MRSA (Daraji et al., 2021).

Antiviral Research

Research has also been conducted to explore the antiviral properties of compounds derived from N-methyl-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide. Certain derivatives have shown potential in inhibiting human rhinovirus, suggesting their use in the development of novel antiviral treatments (Hamdouchi et al., 1999).

Antioxidant Properties

Studies have also revealed the antioxidant capabilities of some derivatives. These compounds have been evaluated for their efficacy in scavenging free radicals, indicating their potential in oxidative stress-related conditions (Chkirate et al., 2019).

Gastric Ulcer Treatment

Additionally, derivatives of N-methyl-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide have been synthesized and tested for their antiulcer activities. Some compounds have demonstrated promising results as histamine H2-receptor antagonists with gastric antisecretory and cytoprotective properties (Katsura et al., 1992).

properties

IUPAC Name

N-methyl-2-[(7-phenyl-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5OS/c1-14-11(19)9-20-13-16-15-12-17(7-8-18(12)13)10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H,14,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQTUBHUZSONGCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CSC1=NN=C2N1CCN2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide

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